(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile
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Overview
Description
“(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a 2-chloro-6-fluorobenzyl group (a benzene ring with chlorine and fluorine substituents attached to a methylene group), and a 2,4-dimethoxyphenyl group (a benzene ring with two methoxy groups). The “Z” in the name indicates the geometry of the double bond in the propene part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a double bond. The benzoyl, 2-chloro-6-fluorobenzyl, and 2,4-dimethoxyphenyl groups would all contribute to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the benzoyl group could undergo reactions typical of carbonyl compounds, while the chloro and fluoro substituents on the benzyl group might make it susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carbonyl group and the halogens could make the compound polar, affecting its solubility and reactivity. The compound might also exhibit fluorescence due to the presence of the aromatic rings .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Derivatives : Research has shown the synthesis of various derivatives from compounds related to (Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile. For example, the synthesis of 3,4-Dihydro-2H-pyrans through hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds with styrenes, yielding diastereoisomers of triaryl-3,4-dihydro-2H-pyran-5-carbonitriles in significant yields (Bogdanowicz-Szwed & Pałasz, 2001).
Chemical Properties and Interactions
- Chemosensor Development : A study focused on developing a benzoyl hydrazone-based chemosensor for selective fluorescence sensing of Cu(2+) and Zn(2+) ions in aqueous media. This research is vital for applications in pyrophosphate sensing, live cell imaging, and cytotoxicity (Anbu et al., 2014).
Applications in Material Science
- Corrosion Inhibition : Research into spirocyclopropane derivatives, including compounds with structures similar to the chemical , has shown their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition properties for mild steel in acidic solutions, essential for material protection in industrial applications (Chafiq et al., 2020).
Biomedical Research
- Anticancer Agent Synthesis : A series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, structurally related to the given compound, were synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).
Safety And Hazards
As with any chemical compound, handling “(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile” would require appropriate safety precautions. Based on the groups present in the molecule, it could potentially be irritating or harmful if inhaled, ingested, or if it comes into contact with skin .
properties
IUPAC Name |
(Z)-2-benzoyl-3-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO3/c1-30-23-12-11-17(13-18(15-28)24(29)16-7-4-3-5-8-16)25(31-2)20(23)14-19-21(26)9-6-10-22(19)27/h3-13H,14H2,1-2H3/b18-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZMFDKKBKQKT-AQTBWJFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile |
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